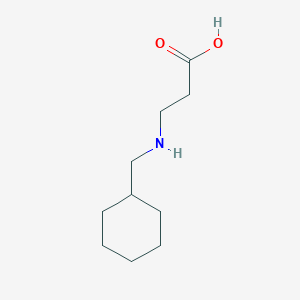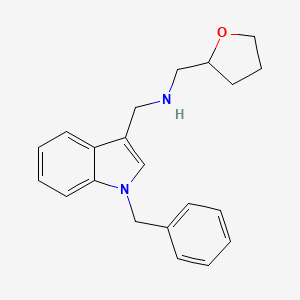![molecular formula C19H17Cl2NO2 B12481617 1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12481617.png)
1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine is a synthetic organic compound characterized by its unique structure, which includes a dichlorobenzyl group, a phenyl ring, and a furan moiety
Preparation Methods
The synthesis of 1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 4-[(2,4-dichlorobenzyl)oxy]phenyl derivatives, followed by the introduction of the furan-2-ylmethyl group through nucleophilic substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and advanced purification techniques to ensure consistency and quality.
Chemical Reactions Analysis
1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the furan-2-ylmethyl group can be replaced with other nucleophiles under appropriate conditions.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine include:
1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanol: Differing by the presence of an ethanol group instead of the furan-2-ylmethyl group.
1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-N-(pyridin-4-ylmethyl)methanamine: Featuring a pyridin-4-ylmethyl group instead of the furan-2-ylmethyl group.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Properties
Molecular Formula |
C19H17Cl2NO2 |
|---|---|
Molecular Weight |
362.2 g/mol |
IUPAC Name |
1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(furan-2-ylmethyl)methanamine |
InChI |
InChI=1S/C19H17Cl2NO2/c20-16-6-5-15(19(21)10-16)13-24-17-7-3-14(4-8-17)11-22-12-18-2-1-9-23-18/h1-10,22H,11-13H2 |
InChI Key |
ZOZSFDZWIRHITD-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNCC2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12481537.png)
![Ethyl {2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}carbamate](/img/structure/B12481538.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12481549.png)

![Methyl 6-tert-butyl-2-[(3-cyclopentylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12481561.png)
![2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]butan-1-ol](/img/structure/B12481566.png)
![3-methyl-N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B12481573.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B12481581.png)
![N-(2-ethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12481593.png)


![N-(2,6-dimethylphenyl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12481619.png)
![N-{3-chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}cyclopropanamine](/img/structure/B12481624.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12481629.png)
